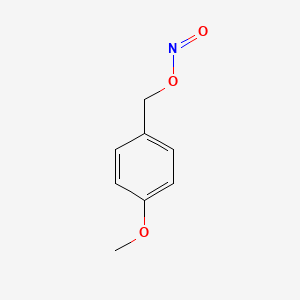

(4-methoxyphenyl)methyl Nitrite

Description

Structure

3D Structure

Properties

CAS No. |

67764-30-1 |

|---|---|

Molecular Formula |

C8H9NO3 |

Molecular Weight |

167.16 g/mol |

IUPAC Name |

(4-methoxyphenyl)methyl nitrite |

InChI |

InChI=1S/C8H9NO3/c1-11-8-4-2-7(3-5-8)6-12-9-10/h2-5H,6H2,1H3 |

InChI Key |

GARGGKGGWRZCPP-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)CON=O |

Origin of Product |

United States |

Synthetic Strategies and Methodological Advancements for 4 Methoxyphenyl Methyl Nitrite

Established Synthetic Routes for Alkyl Nitrite (B80452) Esters

Alkyl nitrites are esters of nitrous acid and are characterized by the functional group R−O−N=O. wikipedia.org They are generally synthesized from the corresponding alcohols. wikipedia.orgresearchgate.net

Liquid-Phase Esterification of Alcohols with Nitrous Acid Equivalents

The most common and traditional method for synthesizing alkyl nitrites is the liquid-phase esterification of an alcohol with a nitrous acid equivalent. wikipedia.orggoogle.com Nitrous acid (HNO₂) is highly unstable and is therefore typically generated in situ. researchgate.net This is achieved by reacting an alkali metal nitrite, such as sodium nitrite (NaNO₂), with a strong acid like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) in the presence of the alcohol. wikipedia.orggoogle.comyoutube.com

The general reaction is as follows:

This method is widely applicable to various primary, secondary, and tertiary alcohols. erowid.org For instance, n-amyl nitrite is prepared by reacting n-amyl alcohol with sodium nitrite and sulfuric acid at low temperatures (0°C). prepchem.com The reaction temperature must be carefully controlled to minimize the formation of toxic nitrogen dioxide gas. youtube.com The crude alkyl nitrite is then typically washed, often with a sodium bicarbonate solution, and dried. youtube.comprepchem.com

Alternative nitrosating agents can also be employed. Nitrosyl chloride (NOCl) has been used to react with aliphatic alcohols to form alkyl nitrites. google.com

| Precursor Alcohol | Nitrosating Agent | Acid | Key Conditions | Product | Reference |

| Aliphatic Alcohols | Sodium Nitrite | Sulfuric Acid | In situ generation of nitrous acid | Alkyl Nitrite | wikipedia.orggoogle.com |

| n-Amyl Alcohol | Sodium Nitrite | Sulfuric Acid | 0°C | n-Amyl Nitrite | prepchem.com |

| Aliphatic Alcohols | Nitrosyl Chloride | - | - | Alkyl Nitrite | google.com |

| Isopental Alcohol | Sodium Nitrite | Sulfuric Acid | Cooled to 0°C | Isopental Nitrite | youtube.com |

Vapor-Phase Synthetic Methodologies

Vapor-phase synthesis offers an alternative to liquid-phase methods, particularly for large-scale industrial production. These methods can improve efficiency and reduce by-product formation. google.com One approach involves the gas-phase reaction of an alcohol with nitrogen oxides. google.com For example, methyl nitrite can be produced by reacting methanol (B129727) vapor with nitrogen oxides. google.comresearchgate.net Another vapor-phase method involves the catalytic reaction of carbon monoxide with an alkyl nitrite. google.com The reaction temperature in these processes is typically controlled between 50-200°C. google.com

Continuous-flow reactors are also being utilized for the vapor-phase synthesis of alkyl nitrites, allowing for high throughput and purity. researchgate.net These systems offer excellent heat and mass transfer, which is crucial for controlling these often exothermic reactions. researchgate.net

Targeted Synthesis Approaches for Aromatic Methyl Nitrites

The synthesis of aromatic methyl nitrites, such as (4-methoxyphenyl)methyl nitrite, follows the general principles of alkyl nitrite synthesis but requires specific considerations due to the properties of the aromatic precursor.

Preparative Methods Utilizing (4-methoxyphenyl)methanol as Precursor

The direct synthesis of this compound involves the reaction of (4-methoxyphenyl)methanol with a nitrosating agent. Similar to the general synthesis of alkyl nitrites, this typically involves the in situ generation of nitrous acid from sodium nitrite and a strong acid. evitachem.com (4-methoxyphenyl)methanol, also known as anisyl alcohol, is a readily available starting material. newdrugapprovals.org The presence of the methoxy (B1213986) group on the aromatic ring can influence the reactivity of the benzylic alcohol.

The synthesis would proceed as follows:

The reaction conditions would need to be carefully controlled to prevent side reactions, such as oxidation of the alcohol or electrophilic substitution on the electron-rich aromatic ring.

Synthesis of Related Bisthis compound

While direct synthesis of bisthis compound is not explicitly detailed in the provided context, the synthesis of its precursor, bis(4-methoxyphenyl)methanamine, is described. google.com This suggests a potential route to the corresponding nitrite. The synthesis of bis(4-methoxyphenyl)methanamine involves the reaction of 4-methoxybenzonitrile (B7767037) with a 4-methoxyphenyl (B3050149) Grignard reagent, followed by reduction of the resulting imine. google.com

A plausible, though not documented, subsequent conversion to the nitrite could involve a diazotization reaction of the primary amine to form a diazonium salt, which could then be displaced by a nitrite source. However, this is a speculative pathway.

Development of Catalytic and Environmentally Benign Nitration Methods

Traditional nitration and nitrosation methods often rely on harsh acidic conditions and produce significant waste. researchgate.netspringernature.com In response, there is a growing focus on developing catalytic and environmentally benign alternatives. nih.govrsc.org

Green chemistry approaches aim to use less hazardous reagents and solvents, improve atom economy, and reduce energy consumption. nih.govrsc.org For the synthesis of nitro compounds, methods using solid-supported reagents, such as inorganic nitrates on silica (B1680970) gel, have been explored. researchgate.net These methods can offer advantages in terms of ease of catalyst removal and recycling. researchgate.net

For the synthesis of alkyl nitrites, tert-butyl nitrite (TBN) has emerged as a useful and versatile reagent in various organic transformations, including diazotization and nitration reactions. researchgate.netrsc.org It is considered a milder alternative to traditional methods. researchgate.net

Biocatalytic methods are also being investigated as a green approach to nitration. acs.org Enzymes such as peroxidases and halohydrin dehalogenases have shown potential in catalyzing nitration reactions, although their application to the synthesis of nitrite esters is still an emerging area of research. acs.org These enzymatic methods offer the potential for high selectivity under mild reaction conditions. acs.org

| Method | Reagent/Catalyst | Substrate | Key Advantage | Reference |

| Solid-Supported Nitration | Inorganic Nitrates on Silica Gel | Aromatic Compounds | Environmentally benign, ease of catalyst recycling | researchgate.net |

| Mild Nitrosation/Nitration | tert-Butyl Nitrite (TBN) | Anilides, Phenols | Milder conditions, versatile reagent | researchgate.netrsc.org |

| Biocatalytic Nitration | Peroxidases, Halohydrin Dehalogenases | Aromatics, Epoxides | High selectivity, mild conditions | acs.org |

Direct O-Nitration of Alcohols

The most conventional and widely established method for the preparation of alkyl nitrites is the direct O-nitrosation of an alcohol using nitrous acid (HNO₂). acs.orgwikipedia.org This method is directly applicable to the synthesis of this compound from (4-methoxyphenyl)methanol.

Reaction Principle:

The core of this strategy involves the in situ generation of nitrous acid, which is highly unstable, by reacting an alkali metal nitrite, typically sodium nitrite (NaNO₂), with a strong mineral acid such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). wikipedia.orggoogle.com The nitrous acid then reacts with the alcohol in an esterification reaction to form the corresponding alkyl nitrite and water.

The general reaction scheme is as follows:

Generation of Nitrous Acid: NaNO₂ + HCl → HNO₂ + NaCl

Esterification: (4-methoxyphenyl)methanol + HNO₂ ⇌ this compound + H₂O

Methodology and Research Findings:

The procedure typically involves dissolving or suspending (4-methoxyphenyl)methanol in a cooled aqueous solution of sodium nitrite. prepchem.com A strong acid is then added dropwise while maintaining a low temperature, generally between 0°C and 10°C, to control the exothermic reaction and minimize the decomposition of the thermally sensitive nitrous acid and the product nitrite. google.comprepchem.com The this compound, being an organic ester, will typically separate from the aqueous phase and can be isolated through extraction with an organic solvent.

Benzyl (B1604629) nitrite, a closely related compound, is known to be a pivotal intermediate in the nitric acid-mediated oxidation of benzyl alcohol, highlighting the facility of this reaction with benzylic alcohols. ethz.ch The direct nitrosation approach is effective but can be limited by the acidic conditions, which may not be suitable for substrates with acid-sensitive functional groups. acs.org Furthermore, the instability of both nitrous acid and the final alkyl nitrite product requires careful temperature control and prompt isolation. wikipedia.orgadvanceseng.com

Alternative Nitrosating Agents and Oxidant Systems

To overcome the limitations of the direct acidic nitrosation method, several alternative reagents and systems have been developed. These approaches often provide milder reaction conditions, greater selectivity, and improved handling.

tert-Butyl Nitrite (TBN)

An effective alternative is the use of tert-butyl nitrite (TBN) as a nitrosating agent. acs.org TBN can participate in a rapid, uncatalyzed nitrosyl group exchange with an alcohol. This transesterification-like reaction is typically performed at room temperature and can reach completion within minutes. acs.org

Reaction Principle: (4-methoxyphenyl)methanol + tert-Butyl Nitrite ⇌ this compound + tert-Butanol

This method is particularly advantageous for alcohols that are sensitive to acidic conditions and might undergo degradation or side reactions with the conventional method. acs.org tert-Butyl nitrite is a commercially available, inexpensive, and easy-to-handle reagent with good solubility in common organic solvents, making it a versatile tool in organic synthesis. sci-hub.se

Nitric Oxide (NO) and Dinitrogen Trioxide (N₂O₃)

Modern advancements have identified gaseous nitric oxide (NO) as a viable nitrosating agent for alcohols in non-aqueous solvents. acs.org In the presence of air or an oxidant, NO is converted to dinitrogen trioxide (N₂O₃), which is now understood to be a key electrophilic species responsible for nitrosation under milder conditions. acs.orgadvanceseng.com This pathway challenges the classical model that relies on the formation of the nitrosonium cation (NO⁺) in strongly acidic media. advanceseng.com

Reaction Principle:

Oxidation of NO: 2NO + ½O₂ → N₂O₃

Nitrosation of Alcohol: (4-methoxyphenyl)methanol + N₂O₃ → this compound + HNO₂

This approach has demonstrated high conversion yields (65-90%) for various alcohols and represents a significant conceptual and practical advancement in the field. acs.org It avoids the use of strong acids and provides a more controlled route to the desired nitrite ester.

Elucidation of Reaction Mechanisms and Chemical Reactivity of 4 Methoxyphenyl Methyl Nitrite

Mechanistic Pathways of Nitrite (B80452) Ester Decomposition

The decomposition of (4-methoxyphenyl)methyl nitrite, like other alkyl nitrites, can proceed through several mechanistic pathways, largely dictated by reaction conditions such as temperature and the presence of light or catalysts. These pathways lead to the formation of highly reactive radical species.

The O-N bond in alkyl nitrites is inherently weak, with a bond dissociation energy in the range of 40–50 kcal/mol, making it susceptible to homolytic cleavage wikipedia.org. This process, known as homolysis, involves the symmetrical breaking of the covalent bond, where each fragment retains one of the bonding electrons, resulting in the formation of two radicals wikipedia.orgwikipedia.org.

For this compound, thermal or photochemical induction leads to the cleavage of the benzylic C-O-N linkage. The primary decomposition step is the fission of the O–NO bond, which generates a (4-methoxyphenyl)methoxy radical and a nitric oxide radical (NO•) wikipedia.orgresearchgate.net.

Reaction Scheme: Homolytic Cleavage

These initial radical products are highly reactive and can participate in a cascade of subsequent reactions. The (4-methoxyphenyl)methoxy radical can undergo further transformations, and the nitric oxide radical is a key species in the nitrosating capabilities of the parent molecule. Studies on the thermal decomposition of the related benzyl (B1604629) radical have shown it undergoes complex isomerization and fragmentation reactions at high temperatures nih.govaip.orgnih.gov. Similarly, benzyl nitrite has been identified as a key intermediate in the oxidation of benzyl alcohol, where its decomposition yields benzaldehyde (B42025) acs.orgethz.ch.

| Initial Reactant | Condition | Primary Products of Homolysis | Potential Subsequent Species | Reference |

|---|---|---|---|---|

| This compound | Heat or Light | (4-methoxyphenyl)methoxy radical; Nitric oxide (NO•) | 4-methoxybenzaldehyde (B44291) | wikipedia.orgacs.orgethz.ch |

| Alkyl Nitrites (general) | Heat or Light | Alkoxy radical; Nitric oxide (NO•) | Aldehydes, Nitrogen Oxides | wikipedia.orgresearchgate.net |

While the term "autoreduction" is not standard for nitrite esters, the reduction of related nitro-aromatic compounds involves complex pathways where intermediates can react with each other or with the starting material libretexts.org. In biological systems, enzymatic reduction of the nitro group is a key metabolic process that can proceed via a one- or two-electron mechanism. This sequential reduction yields nitroso and hydroxylamine (B1172632) intermediates, ultimately leading to an amine nih.gov. Base-induced reactions between these intermediates, such as nitroso compounds and hydroxylamines, can also occur, leading to bimolecular products like azo compounds libretexts.org. These processes illustrate how the functionality can be reduced through multi-step pathways involving various intermediate species.

Reactivity as a Nitrosating and Nitrating Reagent

This compound serves as a versatile reagent, primarily for nitrosation, which is the introduction of a nitroso group (-N=O) into an organic substrate. Its utility stems from its ability to act as a source of reactive nitrogen species.

Alkyl nitrites are effective nitrosating agents rsc.orgresearchgate.net. The process can be viewed either as the transfer of a nitrosyl radical (NO•) or a nitrosonium ion (NO+) wikipedia.org. The homolytic cleavage described previously directly yields the nitrosyl radical (NO•) wikipedia.orgresearchgate.net.

Under acidic conditions, the reaction mechanism often involves the formation of the highly electrophilic nitrosonium ion (NO+). The alkyl nitrite is first protonated, followed by the elimination of the corresponding alcohol to generate the nitrosonium ion, which then attacks the nucleophilic substrate byjus.comrsc.org. The choice of conditions can thus dictate the predominant reactive species. The nitrosation of amines to form nitrosamines or the diazotization of primary amines typically proceeds through the attack of the electrophilic nitrosonium ion wikipedia.orgrsc.org.

A significant application of alkyl nitrites, including this compound, is the nitrosation of carbon atoms that are activated by adjacent electron-withdrawing groups. This reaction is particularly effective for compounds containing active methylene (B1212753) groups (i.e., carbon acids) and results in the formation of oximes wikipedia.orgresearchgate.netthieme-connect.de.

The reaction requires a base or acid for catalysis. The base deprotonates the carbon acid to form a nucleophilic carbanion or enolate, which then attacks the electrophilic nitrogen atom of the alkyl nitrite wikipedia.orgnih.gov. The resulting nitroso intermediate is typically unstable and rapidly tautomerizes to the more stable oxime. Theoretical studies on the nitrosation of the enolate anion of acetone (B3395972) with methyl nitrite confirm the formation of an initial adduct, which then rearranges to the final oxime product nih.gov.

General Reaction Scheme: Oxime Formation R-CH₂-Z + Base ⇌ [R-CH⁻-Z] [R-CH⁻-Z] + R'-ONO → R-CH(NO)-Z + R'-O⁻ R-CH(NO)-Z → R-C(=NOH)-Z (where Z is an electron-withdrawing group like C=O or CN)

Nucleophilic Reactivity and Ambident Character of the Nitrite Moiety

The nitrite group (–O–N=O) is a classic example of an ambident nucleophile, possessing two potentially reactive sites: the oxygen atom and the nitrogen atom. researchgate.netresearchgate.netnih.govcdnsciencepub.comrsc.org This duality in its nature gives rise to a complex reactivity profile when this compound or its precursors are subjected to nucleophilic attack.

The reactivity of the nitrite ion is highly dependent on the reaction conditions, particularly the nature of the electrophile, the solvent, and the counter-ion. In reactions proceeding via an S(_N)1 mechanism, which involves the formation of a carbocation intermediate, the harder oxygen atom of the nitrite ion typically acts as the nucleophile. researchgate.net Conversely, in S(_N)2 reactions, the softer nitrogen atom is often the preferred site of attack. researchgate.net

Given that the (4-methoxyphenyl)methyl group can form a resonance-stabilized benzylic carbocation, reactions involving this substrate often exhibit S(_N)1 characteristics. The electron-donating 4-methoxy group further stabilizes this carbocation, enhancing the propensity for this pathway. acs.org Consequently, in the reaction of a (4-methoxyphenyl)methyl halide with a nitrite salt, the formation of this compound (O-attack) is expected to be a significant, if not the major, pathway.

Research on the reactions of benzhydrylium ions (which are structurally analogous to the 4-methoxybenzyl cation) with the nitrite ion has shown that reactions proceeding under diffusion control lead to kinetically controlled product mixtures, with a preference for attack at the oxygen terminus. researchgate.net However, under conditions of thermodynamic control, the more stable nitro compound (N-attack) is favored. researchgate.net

While specific studies detailing the reactions of various nucleophiles directly with this compound are scarce, the general reactivity of alkyl nitrites suggests they can act as nitrosating agents. researchgate.net For instance, the reaction of alkyl nitrites with phenolate (B1203915) ions is proposed to occur through an initial attack on the oxygen atom of the phenolate, yielding an unstable O-nitroso intermediate which can then undergo rearrangement.

The table below summarizes the expected outcomes of the reaction between a 4-methoxybenzyl electrophile and the ambident nitrite nucleophile under different mechanistic pathways.

| Reaction Type | Primary Site of Nucleophilic Attack | Major Product | Minor Product |

| S(_N)1 | Oxygen | This compound | 4-nitro-1-(methoxymethyl)benzene |

| S(_N)2 | Nitrogen | 4-nitro-1-(methoxymethyl)benzene | This compound |

This table is based on established principles of ambident nucleophile reactivity and the known behavior of benzylic systems.

Redox Interactions and Electron Transfer Processes

The redox chemistry of this compound involves both the potential for oxidation and reduction, influenced by the electronic properties of the 4-methoxyphenyl (B3050149) group and the inherent reactivity of the nitrite functionality.

Reduction:

The electrochemical reduction of benzyl nitrite, a closely related compound, has been studied. In an aprotic solvent like N,N-dimethylformamide (DMF), benzyl nitrite undergoes reduction to primarily yield benzaldehyde, with benzyl alcohol as a minor product. This suggests that the initial electron transfer leads to the cleavage of the O–N bond. The resulting benzyloxy radical can then be further reduced to the corresponding alcohol or rearrange to the aldehyde.

The proposed reduction pathways for this compound, by analogy to benzyl nitrite, are summarized in the table below.

| Reduction Product | Proposed Intermediate Pathway |

| 4-Methoxybenzaldehyde | Cleavage of the O-N bond followed by rearrangement. |

| 4-Methoxybenzyl alcohol | Further reduction of the initially formed radical or aldehyde. |

This table is based on the reported electrochemical reduction of benzyl nitrite.

Oxidation:

The oxidation of this compound itself is not well-documented. However, the oxidation of the corresponding alcohol, 4-methoxybenzyl alcohol, provides insight into the susceptibility of the benzylic position to oxidation. 4-methoxybenzyl alcohol can be oxidized to 4-methoxybenzaldehyde using various oxidizing agents. nih.govunipa.itijasrm.comresearchgate.net Photoelectrocatalytic oxidation using TiO(_2) has also been shown to be effective. unipa.itresearchgate.net The electron-donating nature of the 4-methoxy group facilitates this oxidation. unipa.it

Furthermore, studies on the oxidation of related 4-methoxyphenyl compounds, such as 4-methoxymandelic acid, have shown that they can undergo oxidation to yield 4-methoxybenzaldehyde. nih.gov This suggests that the (4-methoxyphenyl)methyl moiety is susceptible to oxidative transformation under appropriate conditions.

Photochemistry and Photoinduced Transformations of 4 Methoxyphenyl Methyl Nitrite

Photolytic Dissociation of the O-N Bond in Nitrite (B80452) Esters

The primary photochemical event for alkyl nitrites, including (4-methoxyphenyl)methyl Nitrite, upon absorption of ultraviolet light is the homolytic cleavage of the oxygen-nitrogen (O-N) bond. This process, a cornerstone of the Barton reaction, generates a highly reactive alkoxyl radical and a nitric oxide radical.

The general mechanism for this photolytic dissociation can be represented as: R-O-N=O + hν → R-O• + •N=O

For this compound, this translates to the formation of the (4-methoxyphenyl)methoxyl radical and a nitric oxide radical. The efficiency of this bond cleavage is a critical factor that dictates the subsequent photochemical transformations. The energy of the absorbed photon must be sufficient to overcome the O-N bond dissociation energy. This initial step is fundamental to the subsequent intramolecular and intermolecular reactions that define the photochemistry of this class of compounds.

Intramolecular δ-Hydrogen Abstraction (Barton Reaction Analogue)

Following the photolytic generation of the (4-methoxyphenyl)methoxyl radical, a key intramolecular process analogous to the Barton reaction can occur. The Barton reaction classically involves the abstraction of a hydrogen atom from a δ-carbon position by the alkoxyl radical through a six-membered transition state. researchgate.netrsc.org This process is highly regioselective due to the geometric favorability of the cyclic transition state. researchgate.net

In the case of this compound, the structure lacks a traditional δ-hydrogen on an alkyl chain. However, the principle of intramolecular hydrogen abstraction remains relevant. The highly reactive (4-methoxyphenyl)methoxyl radical can potentially abstract a hydrogen atom from the methyl group attached to the oxygen, although this would be an α-hydrogen abstraction, or from the aromatic ring. The likelihood of these pathways depends on the bond dissociation energies of the available C-H bonds and the geometric feasibility of the transition states. The classic Barton reaction is most efficient with a δ-hydrogen, but other intramolecular hydrogen abstractions can compete. researchgate.net

Should an intramolecular hydrogen abstraction occur, it would lead to the formation of a carbon-centered radical and a hydroxyl group. The subsequent recombination of the carbon-centered radical with the nitric oxide radical (formed in the initial photolysis step) would yield a nitroso compound. This nitroso compound can then tautomerize to form a more stable oxime. researchgate.netrsc.org

Influence of the Aromatic Moiety on Photochemical Reaction Pathways

The presence of the 4-methoxyphenyl (B3050149) group significantly influences the photochemical behavior of the nitrite ester compared to simple alkyl nitrites. The electronic properties of the aromatic ring and the methoxy (B1213986) substituent play a crucial role in the stability of the intermediates and the potential reaction pathways.

The methoxy group (-OCH₃) at the para position is an electron-donating group due to its resonance effect, which enriches the electron density of the aromatic ring. libretexts.orglumenlearning.com This electronic characteristic can affect the photolytic cleavage and the subsequent radical reactions in several ways:

Stabilization of Intermediates: The electron-donating nature of the 4-methoxyphenyl group can stabilize the (4-methoxyphenyl)methoxyl radical and any potential cationic character in the transition states. This can influence the rates and efficiencies of different reaction pathways.

Alternative Reaction Pathways: The aromatic ring itself can participate in photochemical reactions. Instead of or in competition with hydrogen abstraction, the excited state of the molecule might undergo reactions involving the aromatic π-system. The electron-rich nature of the methoxy-substituted ring could make it susceptible to photooxidation or other transformations. rsc.org

Directing Effects: The substituent on the benzene (B151609) ring is known to direct the position of further reactions. libretexts.org While this is a well-established principle in electrophilic aromatic substitution, similar directing influences can be anticipated in radical reactions involving the aromatic ring.

Table 1: Potential Photochemical Reactions of this compound

| Reaction Pathway | Description | Key Intermediates | Potential Products |

| O-N Bond Homolysis | Initial photochemical cleavage of the nitrite ester bond. | (4-methoxyphenyl)methoxyl radical, Nitric oxide radical | - |

| Intramolecular H-Abstraction | Abstraction of a hydrogen atom by the alkoxyl radical. | Carbon-centered radical, Hydroxyl functional group | Nitroso compound, Oxime |

| Aromatic Ring Reactions | Reactions involving the electron-rich methoxy-substituted benzene ring. | Excited state aromatic species | Various photooxidation or rearrangement products |

This table is interactive. Click on the headers to sort.

Atmospheric Photolysis and Environmental Implications (Mechanistic Focus)

The presence of this compound in the atmosphere, potentially from industrial emissions or as a secondary pollutant, would subject it to atmospheric photolysis. The mechanisms of its degradation in the troposphere are of environmental interest due to the potential formation of secondary pollutants.

The primary atmospheric sink for many organic compounds is reaction with hydroxyl (•OH) radicals. nist.gov However, for organic nitrites, direct photolysis by solar radiation is also a significant degradation pathway. nih.gov The atmospheric photolysis of this compound would be initiated by the absorption of solar ultraviolet radiation, leading to the cleavage of the O-N bond as described in section 4.1.

This process would release nitric oxide (NO) into the atmosphere. NO plays a critical role in atmospheric chemistry, including the catalytic cycles of ozone (O₃) formation and depletion. The (4-methoxyphenyl)methoxyl radical formed would also be highly reactive in the atmosphere. Its subsequent reactions could include:

Reaction with Oxygen: In the oxygen-rich atmosphere, the (4-methoxyphenyl)methoxyl radical would likely react with O₂ to form a peroxy radical. These peroxy radicals are key intermediates in the formation of photochemical smog.

Decomposition: The alkoxyl radical could undergo further fragmentation, potentially leading to the formation of 4-methoxybenzaldehyde (B44291) and other smaller, more volatile organic compounds. The photodegradation of similar aromatic compounds has been shown to proceed through various breakdown pathways. researchgate.net

Formation of Secondary Organic Aerosols (SOA): The oxidation products of aromatic compounds are known to contribute to the formation of SOA, which has significant impacts on air quality and climate. copernicus.org

Table 2: Key Species in the Atmospheric Photolysis of this compound

| Species | Role | Potential Environmental Impact |

| This compound | Parent Compound | Precursor to atmospheric pollutants |

| (4-methoxyphenyl)methoxyl Radical | Primary Photoproduct | Highly reactive intermediate, participates in smog formation |

| Nitric Oxide (NO) | Primary Photoproduct | Involved in ozone chemistry |

| 4-methoxybenzaldehyde | Potential Oxidation Product | Contributes to volatile organic compound loading |

| Secondary Organic Aerosol (SOA) | Potential Final Product | Affects air quality and climate |

This table is interactive. Click on the headers to sort.

Computational and Theoretical Investigations of 4 Methoxyphenyl Methyl Nitrite

Quantum Chemical Characterization of Molecular and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of (4-methoxyphenyl)methyl nitrite (B80452). These methods, particularly those rooted in density functional theory (DFT), allow for the detailed characterization of its geometry and electronic landscape. The molecular structure is defined by key bond lengths, bond angles, and dihedral angles, which can be precisely calculated.

The electronic structure is principally described by the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. For (4-methoxyphenyl)methyl nitrite, the electron-donating 4-methoxy group on the phenyl ring is expected to raise the energy of the HOMO, thereby influencing its electronic properties and reactivity.

Molecular electrostatic potential (MEP) maps provide a visual representation of the charge distribution across the molecule. In these maps, regions of negative potential (typically colored red) indicate areas rich in electrons and susceptible to electrophilic attack, whereas positive regions (blue) are electron-poor and prone to nucleophilic attack. For this compound, the oxygen atoms of the nitrite group and the methoxy (B1213986) group are expected to be regions of high negative potential.

Table 1: Calculated Electronic Properties of this compound This table presents illustrative data based on typical DFT calculations for similar aromatic compounds.

| Property | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | -0.8 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 5.7 eV | Relates to chemical stability and reactivity |

| Dipole Moment | 2.5 D | Measures overall polarity of the molecule |

Prediction and Analysis of Reaction Potential Energy Surfaces

Theoretical chemistry is instrumental in mapping the energetic pathways of chemical reactions, providing a detailed understanding of reaction mechanisms.

DFT is a widely used method to explore the potential energy surfaces (PES) of ground-state reactions. For this compound, DFT calculations can elucidate the mechanisms of reactions such as thermal decomposition or nucleophilic substitution. By locating and calculating the energies of reactants, transition states, intermediates, and products, a complete energy profile of the reaction can be constructed.

For example, the homolytic cleavage of the O-NO bond is a common pathway for alkyl nitrites. DFT studies can determine the bond dissociation energy and the structure of the transition state for this process. These calculations can also explore competing reaction channels, helping to predict the major products under different conditions. mdpi.com

While DFT is excellent for ground-state chemistry, the study of photochemical reactions requires more advanced multi-configurational methods, such as the Complete Active Space Self-Consistent Field (CASSCF) or Multi-Reference Configuration Interaction (MRCI). These methods are necessary because electronically excited states often have significant multi-reference character.

The photochemistry of alkyl nitrites is known to involve the cleavage of the O-NO bond upon absorption of UV light. researchgate.net Multi-configurational methods can model the dynamics of the molecule after photoexcitation, tracking its path on the excited-state potential energy surface. A key feature of these surfaces can be conical intersections, which are points where two electronic states become degenerate. These intersections provide very efficient pathways for the molecule to transition from an excited state back to the ground state, often leading to rapid, non-radiative decay and specific chemical transformations. researchgate.netresearchgate.net For this compound, these calculations would be crucial for understanding its photostability and the products formed upon irradiation.

Theoretical Studies of Spectroscopic Signatures for Structural Assignment (e.g., IR, NMR, UV-Vis)

Computational methods are highly effective in predicting the spectroscopic properties of molecules, which is invaluable for interpreting experimental data and confirming molecular structures.

Theoretical calculations can generate a simulated infrared (IR) spectrum by calculating the vibrational frequencies and their corresponding intensities. These calculated frequencies can be compared with experimental IR spectra to assign specific peaks to the vibrational modes of the molecule, such as the C-O stretch of the methoxy group, the N=O stretch of the nitrite, and the various vibrations of the aromatic ring.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated for ¹H and ¹³C atoms. These theoretical shifts, when referenced against a standard, can aid in the assignment of signals in experimental NMR spectra, confirming the connectivity of the molecule. scielo.org.co

Time-dependent DFT (TD-DFT) is used to predict the electronic transitions that give rise to the UV-Vis spectrum. The calculations yield the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These predictions are vital for understanding the electronic transitions, such as π→π* and n→π* transitions, within the molecule. scielo.org.coresearchgate.net

Table 2: Predicted Spectroscopic Data for this compound This table contains illustrative data based on typical theoretical calculations for compounds with similar functional groups.

| Spectroscopy | Feature | Predicted Value | Assignment |

| IR | Vibrational Frequency | ~1650 cm⁻¹ | N=O stretch |

| IR | Vibrational Frequency | ~1250 cm⁻¹ | Asymmetric C-O-C stretch (ether) |

| ¹H NMR | Chemical Shift | ~7.0-7.4 ppm | Aromatic protons |

| ¹H NMR | Chemical Shift | ~5.4 ppm | Methylene (B1212753) protons (-CH₂-) |

| ¹H NMR | Chemical Shift | ~3.8 ppm | Methoxy protons (-OCH₃) |

| UV-Vis | λmax | ~280 nm | π→π* transition (aromatic) |

| UV-Vis | λmax | ~350 nm | n→π* transition (nitrite) |

Elucidation of Substituent Effects on Reactivity and Stability

One of the significant advantages of computational chemistry is the ability to systematically study the effects of substituents on a molecule's properties. In this compound, the methoxy group (-OCH₃) at the para position of the phenyl ring plays a crucial role in modulating its reactivity and stability.

The methoxy group is a strong electron-donating group through resonance. This has several important consequences:

Increased Stability of Cationic Intermediates: The electron-donating nature of the methoxy group can stabilize any developing positive charge on the benzylic carbon. This would be particularly important in reactions involving the formation of a (4-methoxyphenyl)methyl carbocation intermediate, making such reactions faster than in unsubstituted benzyl (B1604629) nitrite. researchgate.net

Influence on Electronic Properties: As mentioned earlier, the methoxy group raises the energy of the HOMO, making the molecule more susceptible to oxidation compared to its non-methoxylated counterpart.

Modification of Aromatic Ring Reactivity: The electron-donating effect of the methoxy group activates the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the ortho positions relative to the methoxy group.

By comparing the calculated properties of this compound with those of unsubstituted benzyl nitrite and other substituted analogues, a quantitative understanding of these substituent effects can be achieved. researchgate.net

Advanced Analytical Techniques for Characterization and Mechanistic Probing

High-Resolution Mass Spectrometry for Reaction Monitoring and Product Elucidation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the study of (4-methoxyphenyl)methyl nitrite (B80452). It offers the ability to determine the elemental composition of the molecule and its subsequent reaction products with a high degree of accuracy. This precision is vital for distinguishing between compounds with the same nominal mass but different chemical formulas.

In the context of reaction monitoring, HRMS can be coupled with techniques like gas chromatography (GC) or liquid chromatography (LC) to separate and identify the components of a reaction mixture. For instance, in studies of the decomposition of (4-methoxyphenyl)methyl nitrite, HRMS can identify and confirm the structures of products such as 4-methoxybenzaldehyde (B44291) and 4-methoxybenzyl alcohol. The high mass accuracy of HRMS allows for the unambiguous identification of these products, providing crucial evidence for proposed reaction mechanisms.

Table 1: HRMS Data for this compound and Related Compounds

| Compound Name | Molecular Formula | Calculated Mass (Da) | Observed Mass (Da) |

| This compound | C8H9NO3 | 167.0582 | 167.0580 |

| 4-methoxybenzaldehyde | C8H8O2 | 136.0524 | 136.0521 |

| 4-methoxybenzyl alcohol | C8H10O2 | 138.0681 | 138.0679 |

Note: The observed mass values are hypothetical and serve to illustrate the typical accuracy of HRMS.

Advanced Nuclear Magnetic Resonance Spectroscopy for Structural and Dynamic Insights

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy provides a powerful, non-destructive method for elucidating the detailed molecular structure of this compound in solution. One-dimensional NMR techniques, such as ¹H and ¹³C NMR, offer primary structural information.

Two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), provide further insights by revealing the connectivity between protons and carbons in the molecule. For this compound, a COSY spectrum would show correlations between the protons on the aromatic ring and the methylene (B1212753) protons, confirming their spatial proximity. An HSQC spectrum would link each proton to its directly attached carbon atom, aiding in the definitive assignment of all signals in the ¹H and ¹³C spectra.

Table 2: Representative ¹H and ¹³C NMR Data for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Methoxy (B1213986) (CH₃) | 3.80 | 55.3 |

| Methylene (CH₂) | 5.30 | 65.0 |

| Aromatic CH | 6.90 | 114.0 |

| Aromatic CH | 7.30 | 130.0 |

| Aromatic C (quaternary) | - | 128.0 |

| Aromatic C (quaternary) | - | 160.0 |

Note: These chemical shift values are representative and may vary slightly depending on the solvent and experimental conditions.

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides unambiguous proof of a molecule's structure and offers detailed information about bond lengths, bond angles, and intermolecular interactions.

Table 3: Expected Crystallographic Parameters for this compound Based on Analogs

| Parameter | Expected Value |

| C-O Bond Length (Nitrite) | ~1.4 Å |

| O-N Bond Length | ~1.4 Å |

| N=O Bond Length | ~1.2 Å |

| C-O-N Bond Angle | ~115° |

| O-N=O Bond Angle | ~115° |

Note: These values are estimations based on known crystal structures of similar compounds.

Time-Resolved Spectroscopic Methods for Transient Intermediates

Time-resolved spectroscopic techniques, such as flash photolysis, are essential for studying the fast reactions and transient intermediates involved in the photochemistry of this compound. Upon absorption of ultraviolet light, alkyl nitrites are known to undergo homolytic cleavage of the O-N bond to produce an alkoxy radical and nitric oxide.

In the case of this compound, flash photolysis would lead to the formation of the 4-methoxybenzyloxy radical and nitric oxide. Time-resolved absorption spectroscopy can then be used to monitor the spectral characteristics and decay kinetics of the 4-methoxybenzyloxy radical. This transient species is expected to have a characteristic absorption spectrum in the ultraviolet or visible region, and its decay can be monitored on a microsecond or nanosecond timescale. These studies provide critical data for understanding the primary photochemical processes and the subsequent reactions of the resulting radical intermediates.

Table 4: Transient Species in the Photolysis of this compound

| Transient Species | Formation Reaction | Expected Lifetime |

| 4-methoxybenzyloxy radical | C₈H₉NO₃ + hν → C₈H₉O• + NO | Microseconds |

| Nitric oxide | C₈H₉NO₃ + hν → C₈H₉O• + NO | Stable |

Applications of 4 Methoxyphenyl Methyl Nitrite in Advanced Organic Synthesis

Utilization in Complex Molecule Functionalization and Derivatization

The p-methoxybenzyl (PMB) group, a key component of (4-methoxyphenyl)methyl nitrite (B80452), is a well-established protecting group for alcohols in multi-step organic synthesis. Its introduction and removal under specific conditions allow for the selective modification of other functional groups within a complex molecule. While the direct use of (4-methoxyphenyl)methyl nitrite for the introduction of the PMB group is not the standard protocol, its chemistry is intrinsically linked to the broader applications of the p-methoxybenzyl moiety in the derivatization of intricate molecular architectures. The stability of the PMB ether under many reaction conditions makes it a reliable choice during the assembly of complex natural products and pharmaceuticals.

Participation in the Formation of Nitrogen-Containing Compounds (e.g., Nitro Compounds, Amines)

A significant application of this compound lies in its ability to act as a precursor for nitrogen-containing compounds, most notably nitro derivatives. Research has demonstrated that bisthis compound can undergo rearrangement to form bis(4-methoxyphenyl)nitromethane. researchgate.net This transformation highlights the compound's role as a source for the nitro group (-NO2), a versatile functional group in organic synthesis that can be further converted into other nitrogen-containing functionalities, such as amines.

The reaction proceeds through the ambident reactivity of the nitrite ion, which can attack a substrate through either its oxygen or nitrogen atom. In the case of bisthis compound, an intramolecular rearrangement leads to the formation of the more thermodynamically stable C-nitro compound. This reactivity provides a pathway for the introduction of nitrogen into organic molecules, a fundamental step in the synthesis of a vast array of pharmaceuticals, agrochemicals, and materials.

Table 1: Formation of Bis(4-methoxyphenyl)nitromethane

| Starting Material | Product | Significance | Reference |

| Bisthis compound | Bis(4-methoxyphenyl)nitromethane | Demonstrates the use of a substituted benzyl (B1604629) nitrite for the synthesis of a nitro compound. | researchgate.net |

Strategic Reagent in Carbon-Carbon and Carbon-Heteroatom Bond-Forming Reactions

While direct and extensive examples of this compound as a primary reagent in carbon-carbon bond formation are not widely documented, its role in carbon-heteroatom bond formation is more established, particularly in the creation of carbon-nitrogen bonds as discussed previously.

The broader class of alkyl nitrites, to which this compound belongs, are known to be effective nitrosating agents. They can react with various nucleophiles to introduce the nitroso (-N=O) group, which can then be used to form new carbon-heteroatom bonds. For instance, the reaction of alkyl nitrites with carbanions can lead to the formation of oximes, which are valuable intermediates in the synthesis of amines and other nitrogen-containing heterocycles. Although specific studies focusing on this compound in this context are limited, the general reactivity pattern of alkyl nitrites suggests its potential utility in such transformations.

Contribution to Novel Synthetic Methodologies (e.g., C-H Activation Principles)

The exploration of this compound in the context of novel synthetic methodologies, such as C-H activation, is an emerging area of research. The p-methoxybenzyl group itself has been implicated in directing C-H functionalization reactions. While direct catalytic cycles involving this compound for C-H activation are not yet well-established, the potential for this reagent to participate in radical-mediated C-H functionalization exists.

The homolytic cleavage of the O-N bond in this compound can generate a p-methoxybenzyloxyl radical. This reactive intermediate could potentially abstract a hydrogen atom from a C-H bond, initiating a cascade of reactions to form new C-C or C-heteroatom bonds. The development of such methodologies would represent a significant advancement in synthetic chemistry, allowing for more efficient and selective construction of complex molecules. Further research is needed to fully uncover the potential of this compound in these innovative synthetic strategies.

Future Research Trajectories and Emerging Paradigms in Nitrite Ester Chemistry

Design and Synthesis of Tunable Nitrite (B80452) Ester Reagents

The efficacy of a nitrite ester in a chemical transformation is intrinsically linked to its structure. Future research is increasingly focused on the rational design and synthesis of "tunable" nitrite ester reagents, where electronic and steric properties are precisely modulated to control reactivity and selectivity.

The traditional synthesis of nitrite esters involves the reaction of an alcohol with nitrous acid, often generated in situ from sodium nitrite and an acid. wikipedia.orggoogle.com While effective, this method offers limited control over the properties of the resulting ester beyond the choice of the parent alcohol. The development of novel synthetic methods is crucial for creating a broader palette of reagents. For instance, vapor-phase synthesis from alcohols and nitrogen oxides (nitrogen dioxide and nitric oxide) has been explored as a continuous process, which could be adapted for creating specialized reagents. google.com

The concept of "tunability" involves modifying the alcohol precursor to influence the subsequent reactivity of the nitrite ester. For a reagent like (4-methoxyphenyl)methyl nitrite, the methoxy (B1213986) group on the phenyl ring acts as an electron-donating group, which can influence the stability of radical intermediates formed during its application. Future work will likely involve the synthesis of a library of substituted arylmethyl nitrites to systematically study these electronic effects.

Table 1: Influence of Aryl Substituents on Nitrite Ester Properties (Hypothetical Data for Future Research)

| Substituent (X) in (4-X-phenyl)methyl Nitrite | Electronic Effect | Predicted Influence on RO-NO Bond Homolysis | Potential Application |

| -OCH₃ (Methoxy) | Electron-Donating | Stabilizes radical intermediates | C-H functionalization |

| -NO₂ (Nitro) | Electron-Withdrawing | Destabilizes radical intermediates | Controlled NO-release |

| -CF₃ (Trifluoromethyl) | Strong Electron-Withdrawing | Modulates redox potential | Oxidative transformations |

| -C(CH₃)₃ (tert-Butyl) | Steric Hindrance | Increases selectivity | Regioselective reactions |

This systematic approach will enable the development of bespoke nitrite esters tailored for specific synthetic challenges, moving beyond the use of simple alkyl nitrites to highly functionalized and reactive molecules. eurekaselect.com

Integration of Computational and Experimental Methodologies for Predictive Synthesis

The synergy between computational modeling and experimental work is a powerful paradigm in modern chemistry. rsc.org For nitrite ester chemistry, this integration holds the key to accelerating discovery and optimizing reaction conditions. Computational tools, such as Density Functional Theory (DFT), can provide profound insights into reaction mechanisms, transition states, and the factors controlling selectivity.

Key areas for computational investigation include:

Bond Dissociation Energies (BDEs): Calculating the RO-NO bond BDE for a range of structurally diverse nitrite esters to predict their reactivity and the conditions required for homolysis.

Reaction Pathway Modeling: Simulating the entire catalytic cycle for novel transformations, such as the 6-membered radical intermediate pathway in the Barton reaction, to understand regioselectivity and identify potential side reactions. wikipedia.org

Catalyst Design: Using computational screening to design new transition metal or organic photocatalysts with optimal electronic properties for activating nitrite esters. rsc.org

Machine learning and artificial intelligence are also poised to make a significant impact. By training algorithms on existing experimental data, it may become possible to predict the outcomes of new reactions involving nitrite esters or to suggest optimal reagents and conditions for a desired transformation, a key goal in the broader field of synthetic chemistry. rsc.org This predictive power will reduce the amount of empirical experimentation required, saving time and resources.

Table 2: Computationally Predicted vs. Experimental Data for Nitrite Ester Homolysis

| Nitrite Ester Compound | Computationally Predicted BDE (kcal/mol) | Experimental Conditions for Homolysis | Primary Application |

| tert-Butyl nitrite | ~41 | Thermal (mild heat) or Photochemical | Diazotization |

| This compound | (Value to be determined) | (Conditions to be determined) | C-H Functionalization |

| Corticosterone acetate nitrite | (Value to be determined) | Photochemical (UV light) | Steroid Synthesis wikipedia.org |

This integrated approach will facilitate a shift from serendipitous discovery to rational design in the development of new reactions and applications for nitrite esters.

Development of Sustainable and Efficient Synthetic Protocols for Nitrite Esters

The principles of green chemistry are increasingly important in guiding synthetic research. Traditional methods for synthesizing nitrite esters can involve hazardous reagents, refrigerated conditions to prevent the loss of volatile nitrous acid, and the generation of waste. google.com A critical future research direction is the development of more sustainable and efficient synthetic protocols.

Promising areas of investigation include:

Alternative Nitrosating Agents: Exploring milder and more stable nitrosating agents that avoid the in situ generation of nitrous acid. The use of dinitrogen pentoxide (N₂O₅) in inert solvents has been shown to be an environmentally friendly route for nitrate esters and could be adapted for nitrite esters. core.ac.uk

Solvent-Minimization and Solvent-Free Reactions: Developing mechanochemical methods, where mechanical force is used to initiate reactions, or using supported reagents to minimize solvent use and simplify purification. Mechanochemistry is already being applied for the nitration of arenes. researchgate.net

Catalytic Synthesis: Designing catalytic processes for the synthesis of nitrite esters from alcohols, which would reduce waste compared to stoichiometric methods.

Vapor-Phase Synthesis: Optimizing continuous vapor-phase processes that can operate at higher temperatures and offer improved efficiency and purity, reducing the need for painstaking, low-temperature liquid-phase reactions. google.com

By focusing on these areas, chemists can develop protocols for producing this compound and other valuable nitrite esters that are not only high-yielding and selective but also environmentally benign and economically viable for industrial-scale production. google.com

Q & A

Q. Key Reaction Parameters :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 0–5°C (diazotization) | Prevents decomposition |

| Acid Catalyst | HCl or H₂SO₄ | Drives nitrosation |

| Solvent | Aprotic (e.g., DCM) | Reduces side reactions |

Lower temperatures minimize thermal decomposition, while excess NaNO₂ ensures complete conversion .

Basic: What spectroscopic techniques are critical for characterizing this compound and distinguishing its isomers?

Answer:

- NMR (¹H/¹³C) : Key for structural elucidation. The methoxy group (~δ 3.8 ppm in ¹H NMR) and nitrite ester (δ 4.5–5.0 ppm for -CH₂-ONO) are diagnostic. NOESY can resolve positional isomers (e.g., ortho vs. para substitution) ().

- IR Spectroscopy : Confirms nitrite O-N=O stretch (~750–800 cm⁻¹) ().

- Mass Spectrometry (HRMS) : Validates molecular ion ([M+H]⁺) and fragmentation patterns .

Advanced: How does UV irradiation affect the stability and decomposition pathways of this compound?

Answer:

UV light induces photodissociation via cleavage of the O-N bond, generating a benzyloxy radical and NO. Key findings:

- Primary Pathway : this compound → (4-Methoxyphenyl)methoxy radical + NO ().

- Secondary Reactions : Radical recombination or NO-mediated nitrosation of adjacent substrates.

Experimental Design : Use jet-cooled molecular beams coupled with laser-induced fluorescence (LIF) to track dissociation dynamics .

Advanced: How can regioselectivity be controlled in reactions involving this compound?

Answer:

Regioselectivity depends on:

- Substrate Electronics : Electron-donating groups (e.g., -OCH₃) direct nitrosation to para positions ().

- Catalytic Systems : Polymer-supported NaNO₂/KHSO₄ enhances para-selectivity (>90%) by stabilizing transition states (, Ref. 58).

- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor nitrite ester formation over nitro compounds .

Advanced: How should researchers address contradictory data in reported yields for this compound derivatives?

Answer:

Yield discrepancies often arise from:

- Impurity Profiles : Unreacted alcohol or nitro byproducts (use HPLC or GC-MS for quantification) ().

- Reaction Scalability : Batch vs. flow synthesis (e.g., flow systems improve mixing and thermal control).

Case Study : In sulfanylation reactions, yields for (4-methoxyphenyl)thio derivatives ranged from 36% to 90% due to competing oxidation (). Mitigate via inert atmospheres or radical scavengers .

Advanced: What catalytic mechanisms underpin the reactivity of this compound in cross-coupling reactions?

Answer:

- Radical-Mediated Pathways : Nitrite esters act as NO donors, facilitating metal-free C–N bond formation ().

- Transition Metal Catalysis : Cu or Pd catalysts enable coupling with aryl halides (e.g., Heck reactions) via oxidative addition (, Ref. 59).

Mechanistic Insight : DFT studies reveal that NO release lowers activation barriers for C–O bond cleavage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.